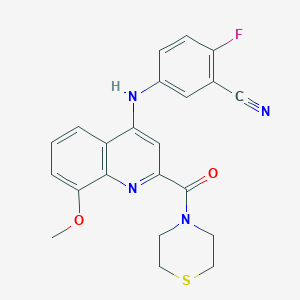
2-Fluoro-5-((8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Fluoro-5-((8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Fluoro-5-((8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzonitrile, also known by its CAS number 1251566-48-9, is a complex organic compound notable for its unique chemical structure, which includes a quinoline core with multiple substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C22H19FN4O2S, with a molecular weight of 422.5 g/mol. The structure features a fluorinated phenyl group , a methoxy group , and a thiomorpholine-4-carbonyl moiety , which contribute to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN4O2S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1251566-48-9 |
| Chemical Structure | Structure |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties . The mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate their activity, potentially disrupting bacterial cell wall synthesis or function.
- In Vitro Studies : Various in vitro assays have shown that this compound can inhibit the growth of several pathogenic microorganisms, indicating its potential as an antimicrobial agent.
- Mechanism of Action : The compound's interaction with bacterial enzymes suggests it may disrupt essential cellular processes, leading to cell death.
Anticancer Properties
The anticancer potential of this compound has also been explored, particularly against various cancer cell lines.
- Cell Viability Assays : Studies have demonstrated that this compound can significantly reduce cell viability in cancerous cells.
- Target Interaction : Preliminary findings suggest that the compound may target specific pathways involved in tumor growth and proliferation, such as the BRAF(V600E) mutation pathway, which is critical in many cancers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline core can lead to significant changes in potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine Group | Enhances reactivity |
| Methoxy Group | Improves solubility |
| Thiomorpholine Group | Increases binding affinity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against gram-positive and gram-negative bacteria revealed:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound exhibited MIC values ranging from 5 to 25 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a separate investigation focused on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results : IC50 values were determined to be approximately 10 µM for HeLa cells and 15 µM for MCF7 cells, indicating potent anticancer effects.
Eigenschaften
IUPAC Name |
2-fluoro-5-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-29-20-4-2-3-16-18(25-15-5-6-17(23)14(11-15)13-24)12-19(26-21(16)20)22(28)27-7-9-30-10-8-27/h2-6,11-12H,7-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIDARLNYLMWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













